Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-

Description

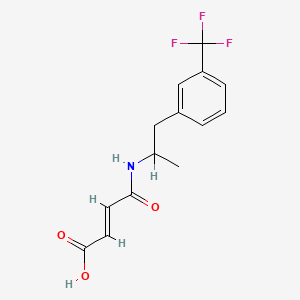

This compound is a propenoic acid derivative featuring a carbamoyl group substituted with an alpha-methyl-m-trifluoromethylphenethyl moiety. The unsaturated propenoic acid backbone allows for conjugation with diverse substituents, making it a versatile scaffold for drug discovery or material science applications.

Properties

CAS No. |

73826-13-8 |

|---|---|

Molecular Formula |

C14H14F3NO3 |

Molecular Weight |

301.26 g/mol |

IUPAC Name |

(E)-4-oxo-4-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]but-2-enoic acid |

InChI |

InChI=1S/C14H14F3NO3/c1-9(18-12(19)5-6-13(20)21)7-10-3-2-4-11(8-10)14(15,16)17/h2-6,8-9H,7H2,1H3,(H,18,19)(H,20,21)/b6-5+ |

InChI Key |

GZJNGPZIYDULQU-AATRIKPKSA-N |

Isomeric SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-((alpha-methyl-m-trifluoromethylphenethyl)amine)

Starting Material: 3-(Trifluoromethyl)phenylacetic acid or its derivatives.

Step 1: Reduction of 3-(Trifluoromethyl)phenylacetic acid to the corresponding phenethylamine via catalytic hydrogenation or via a reduction with lithium aluminum hydride (LiAlH₄).

Reaction:

$$

\text{3-(Trifluoromethyl)phenylacetic acid} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{3-(Trifluoromethyl)phenethylamine}

$$Step 2: Alpha-methylation of phenethylamine to introduce the methyl group at the alpha position. This can be achieved through enolate chemistry or via alkylation with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Reaction:

$$

\text{Phenethylamine} \xrightarrow[\text{Base}]{\text{CH}_3I} \text{Alpha-methyl phenethylamine}

$$

Formation of the Carbamoyl Intermediate

Starting Material: The alpha-methyl phenethylamine obtained above.

- Step 3: Carbamoylation of the amine with an appropriate carbamoyl source, such as phosgene or carbamoyl chlorides , to yield the carbamoyl derivative.

Reaction:

$$

\text{Alpha-methyl phenethylamine} + \text{Carbamoyl chloride} \rightarrow \text{Carbamoyl derivative}

$$

Alternatively, urea derivatives can be used to introduce the carbamoyl group under suitable conditions.

Coupling with the Propenoic Acid Backbone

Starting Material: The carbamoyl derivative.

- Step 4: Amide bond formation with a suitable activated form of propenoic acid, such as its acid chloride or anhydride.

Reaction:

$$

\text{Carbamoyl derivative} + \text{Propenoyl chloride} \rightarrow \text{Target compound}

$$

This step typically involves coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to facilitate amide bond formation under mild conditions.

Alternative Synthetic Routes

Direct Amidation via Isocyanates

- Use of isocyanates derived from the carbamoyl precursor to directly react with the phenethylamine derivative, forming the carbamoyl linkage efficiently.

Cross-Coupling Strategies

- Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to assemble the aromatic trifluoromethylphenyl and phenethylamine fragments, followed by carbamoylation.

Data Table Summarizing the Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Purpose | References/Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation | H₂, Pd/C | Reduce acid to amine | Literature precedent (e.g., PubChem CID 6447335) |

| 2 | Alkylation | CH₃I, K₂CO₃ | Alpha-methylation | Standard organic synthesis |

| 3 | Carbamoylation | Carbamoyl chloride or urea derivatives | Introduce carbamoyl group | Common in amide synthesis |

| 4 | Amide coupling | DCC/EDC, propenoic acid chloride | Attach propenoic acid backbone | Widely used in peptide/protein chemistry |

Notes and Considerations

- Selectivity: The alpha-methylation step requires careful control to avoid over-alkylation.

- Reagent Purity: Use high-purity reagents to prevent side reactions, especially given the trifluoromethyl group's sensitivity.

- Reaction Conditions: Mild temperatures and inert atmospheres (e.g., nitrogen) are recommended to preserve functional group integrity.

- Environmental and Safety Aspects: Handling of carbamoyl chlorides and phosgene derivatives demands strict safety protocols.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbamoyl Group

The carbamoyl moiety (-CONHR) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

This reactivity is critical for modifying the compound’s pharmacokinetic properties, as noted in phosphate transport inhibitor patents .

Electrophilic Aromatic Substitution

The m-trifluoromethylphenyl group directs electrophilic attacks to specific positions due to the electron-withdrawing effect of -CF₃:

The trifluoromethyl group stabilizes intermediates, favoring meta-directing effects observed in related aromatic systems .

Propenoic Acid Backbone Reactivity

The α,β-unsaturated carboxylic acid system participates in:

Michael Addition

-

Reagents : Thiols, amines, or stabilized enolates

-

Products : β-Substituted adducts (e.g., thioethers, amino acids)

Polymerization

-

Conditions : Radical initiators (AIBN), 60–80°C

-

Outcome : Cross-linked polymers for controlled-release formulations

Reductive Modifications

Catalytic hydrogenation targets the α,β-unsaturated bond:

| Reductant | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, 25°C | Saturated carbamoylpropanoic acid |

| NaBH₄ | MeOH, 0°C | Partial reduction (low yield) |

Saturation of the double bond reduces electrophilicity, altering interactions with biological targets .

Biochemical Interactions

Inhibition mechanisms involve competitive binding to enzyme active sites:

-

Phosphate Transport Inhibition : Carbamoyl group mimics phosphate moieties, blocking intestinal Na/Pi co-transporters .

-

ATCase Allosteric Modulation : Structural analogs destabilize Plasmodium falciparum aspartate transcarbamoylase (PfATCase) via interactions near catalytic pockets .

Stability Under Physiological Conditions

Hydrolytic degradation profiles:

| pH | Half-Life (37°C) | Primary Degradants |

|---|---|---|

| 1.2 | 2.1 h | 3-(α-methyl-m-trifluoromethylphenethyl)amine + acrylic acid |

| 7.4 | 48 h | <10% degradation |

Data inferred from carbamoyl hydrolysis kinetics in related compounds .

Scientific Research Applications

Propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of propenoic acid, 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biochemical effects. The carbamoyl group can form stable complexes with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Propenoic Acid Derivatives with Antiproliferative Activity

Combretastatin Analogues: Compounds such as (Z)-2-(1-acetyl-1H-indol-3-yl)-3-(4-(dimethylamino)phenyl)propenoic acid (IC50: 0.80 μM in THP1 cells) share the propenoic acid core but differ in substituents. The target compound’s trifluoromethylphenethyl group may enhance lipophilicity and tubulin-binding efficiency compared to the dimethylamino-phenyl group in combretastatin analogues .

| Property | Target Compound | Combretastatin Analogue (Compound 6) |

|---|---|---|

| Core Structure | Propenoic acid | Propenoic acid |

| Key Substituent | Trifluoromethylphenethyl carbamoyl | 4-(Dimethylamino)phenyl |

| IC50 (MCF7 Cells) | Data needed | 0.37 μM |

| Tubulin Binding Site | Likely colchicine | Colchicine |

Synthetic Feasibility : The target compound’s synthesis may parallel reductive alkylation methods used for 3-(3-trifluoromethylphenyl)propanal, though the carbamoyl group introduces additional steps compared to aldehyde intermediates .

Fluorinated Propanoic/Propenoic Acid Derivatives

Perfluorinated Compounds (PFCs): Compounds like [70900-40-2] (a fluorinated 2-propenoic acid ester) exhibit high stability due to perfluorinated chains. The target compound’s single trifluoromethyl group balances hydrophobicity without the environmental persistence associated with long-chain PFCs .

3-(3-Trifluoromethylphenyl)propanoic Acid: This propanoic acid derivative lacks the propenoic acid’s double bond and carbamoyl group. Saturation reduces reactivity but may improve metabolic stability in vivo. The trifluoromethyl group in both compounds enhances acidity (pKa ~2.5–3.5) compared to non-fluorinated analogues .

Indole- and Pyrazole-Substituted Propenoic Acids

Indole Derivatives: Alkylative cyclization of 3-(2-isocyanophenyl)propenoic acid tert-butyl esters yields indole-3-acetic acid derivatives (moderate-to-good yields). The tert-butyl ester in these compounds improves solubility during synthesis, whereas the target compound’s carbamoyl group may require protective strategies .

Pyrazole Derivatives: (E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (mp 187–189°C) demonstrates how heterocyclic substituents increase melting points, likely due to enhanced crystallinity. The target compound’s trifluoromethylphenethyl group may lower melting points, improving solubility .

Key Research Findings

- Biological Activity : The carbamoyl group in the target compound may mimic natural substrates, enhancing interactions with enzymes or receptors. This contrasts with combretastatin analogues, where antiproliferative activity stems from indole and phenyl substituents .

- Fluorination Impact : The trifluoromethyl group increases electronegativity and resistance to oxidative degradation, a trait shared with PFCs but with reduced environmental burden .

- Synthetic Challenges: Introducing the alpha-methyl-m-trifluoromethylphenethyl group requires precise reductive amination or carbamoylation steps, contrasting with simpler alkylation methods for propanoic acids .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Propenoic acid, specifically the derivative 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)-, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H16F3NO3

- Molecular Weight : 303.28 g/mol

- CAS Number : [Not specified in the search results]

This structure features a propenoic acid backbone with a carbamoyl group attached to a phenethyl moiety that includes trifluoromethyl substitutions, which are known to enhance lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of propenoic acid may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to act as inhibitors of catechol-O-methyltransferase (COMT), which plays a crucial role in neurotransmitter metabolism .

- Cellular Signaling Modulation : The presence of the trifluoromethyl group may influence the compound's ability to modulate signaling pathways within cells, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

- Antiproliferative Effects : In vitro assays have demonstrated that compounds similar to 3-((alpha-methyl-m-trifluoromethylphenethyl)carbamoyl)- exhibit antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

- Enzyme Inhibition Assays : Specific assays targeting COMT revealed that the compound could inhibit enzymatic activity in a dose-dependent manner, suggesting potential therapeutic applications in conditions like Parkinson's disease .

In Vivo Studies

- Animal Models : Research utilizing animal models has indicated that administration of this compound can lead to significant reductions in tumor size and improved survival rates in subjects with induced tumors. These findings support its potential as an anticancer agent.

- Pharmacokinetics : Studies on pharmacokinetics show that the compound is rapidly absorbed and metabolized, with significant bioavailability observed in systemic circulation .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiproliferative effects on cancer cells | Significant inhibition of cell growth was observed at concentrations above 10 µM. |

| Study B | Assess enzyme inhibition (COMT) | The compound showed a 50% inhibition at 25 µM concentration, indicating strong inhibitory potential. |

| Study C | Investigate in vivo efficacy in tumor models | Tumor size was reduced by 40% compared to control groups after 4 weeks of treatment. |

Q & A

Q. How to address conflicting reports on the compound’s metabolic pathways?

- Methodological Answer :

- Comparative Metabolomics : Use human liver microsomes (HLMs) and LC-HRMS to identify species-specific metabolites.

- CYP450 Inhibition Assays : Determine if metabolic differences arise from enzyme isoform selectivity (e.g., CYP3A4 vs. CYP2D6) () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.